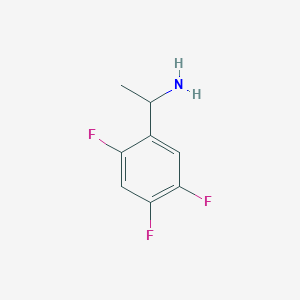
(3S)-N-methyloxolane-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-N-methyloxolane-3-sulfonamide is a chemical compound characterized by the presence of an oxolane ring, a sulfonamide group, and a methyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-N-methyloxolane-3-sulfonamide typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the oxolane derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-N-methyloxolane-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Applications De Recherche Scientifique
(3S)-N-methyloxolane-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.
Industry: It serves as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (3S)-N-methyloxolane-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, leading to inhibition of enzyme activity. The oxolane ring provides structural stability and enhances binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-N-methylpyrrolidine-3-sulfonamide: Similar structure but with a pyrrolidine ring instead of an oxolane ring.
(3S)-N-methylthiazolidine-3-sulfonamide: Contains a thiazolidine ring, offering different electronic properties.
Uniqueness
(3S)-N-methyloxolane-3-sulfonamide is unique due to its specific ring structure, which imparts distinct chemical and biological properties. The oxolane ring provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in medicinal chemistry and industrial processes.
Propriétés
Formule moléculaire |
C5H11NO3S |
|---|---|
Poids moléculaire |
165.21 g/mol |
Nom IUPAC |
(3S)-N-methyloxolane-3-sulfonamide |
InChI |
InChI=1S/C5H11NO3S/c1-6-10(7,8)5-2-3-9-4-5/h5-6H,2-4H2,1H3/t5-/m0/s1 |
Clé InChI |
BVHHQZBAPPRWMJ-YFKPBYRVSA-N |
SMILES isomérique |
CNS(=O)(=O)[C@H]1CCOC1 |
SMILES canonique |
CNS(=O)(=O)C1CCOC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


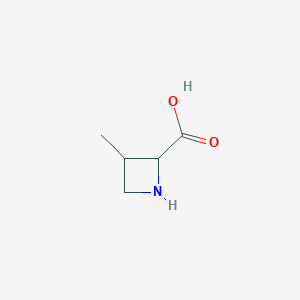
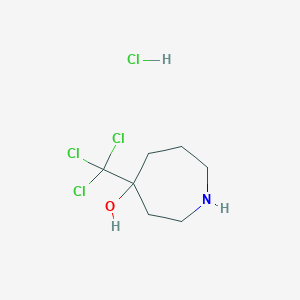
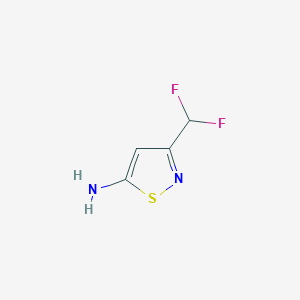
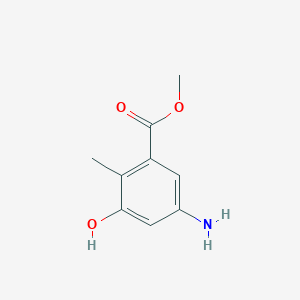
![2-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino]aceticacid](/img/structure/B15307998.png)
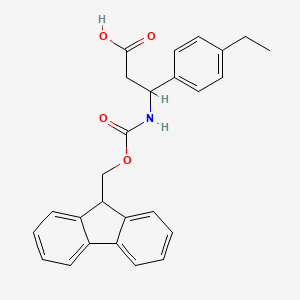


![2,2,2-Trifluoro-1-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B15308032.png)
![2-[(2-Hydroxyethyl)sulfanyl]acetonitrile](/img/structure/B15308035.png)
![5-chloro-2H,3H-[1,3]oxazolo[4,5-d]pyrimidin-2-one](/img/structure/B15308040.png)
![3-Bromo-4-[(morpholin-4-yl)methyl]anilinehydrochloride](/img/structure/B15308062.png)

